Boc-Ala[3-(1-THQ)]-OH
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Overview
Description
Boc-Ala[3-(1-THQ)]-OH, also known as N-tert-butoxycarbonyl-L-alanine-[3-(1-tetrahydroquinoline)]-OH, is a compound used in peptide synthesis. It is a derivative of alanine, an amino acid, and is protected by a tert-butoxycarbonyl (Boc) group. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ala[3-(1-THQ)]-OH typically involves the protection of the amino group of alanine with a Boc group. The process begins with the reaction of L-alanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, often with the addition of an organic solvent like tetrahydrofuran (THF) to enhance solubility. The reaction mixture is stirred at room temperature until the Boc-protected alanine is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient stirring mechanisms to ensure uniform mixing. The reaction conditions are optimized to maximize yield and purity. The final product is typically purified through crystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Boc-Ala[3-(1-THQ)]-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for deprotection reactions.
Substitution: Reagents such as di-tert-butyl dicarbonate and bases like sodium hydroxide are used in substitution reactions.
Major Products Formed
Deprotection: The major product formed is the free amino acid, L-alanine, after the removal of the Boc group.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
Boc-Ala[3-(1-THQ)]-OH has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, which are essential in studying protein functions and interactions.
Drug Development: The compound is used in the development of peptide-based drugs, which have therapeutic potential in treating various diseases.
Biological Studies: Researchers use this compound to study enzyme-substrate interactions and protein folding mechanisms.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Boc-Ala[3-(1-THQ)]-OH involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, allowing for selective deprotection. This selective protection and deprotection mechanism is crucial in the stepwise synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Similar Compounds
Boc-L-alanine: Similar to Boc-Ala[3-(1-THQ)]-OH but without the tetrahydroquinoline moiety.
Boc-D-alanine: The D-isomer of Boc-L-alanine, used in the synthesis of D-peptides.
Boc-β-alanine: A derivative of β-alanine, used in the synthesis of β-peptides.
Uniqueness
This compound is unique due to the presence of the tetrahydroquinoline moiety, which imparts specific properties to the compound. This moiety can influence the compound’s reactivity and interactions with other molecules, making it valuable in the synthesis of peptides with unique structural and functional characteristics .
Properties
IUPAC Name |
(2S)-3-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-13(15(20)21)11-19-10-6-8-12-7-4-5-9-14(12)19/h4-5,7,9,13H,6,8,10-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUHEMUGGSZCPY-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1CCCC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN1CCCC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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